5,6,7,8-Tetrahydro-4(1H)-pteridinone
Beschreibung
5,6,7,8-Tetrahydro-4(1H)-pteridinone, also known as tetrahydrobiopterin (BH₄) or sapropterin (INN), is a pivotal pteridine derivative with the molecular formula C₉H₁₅N₅O₃ (as the free base) and a molecular weight of 241.25 g/mol . It is a cofactor in enzymatic processes, including the synthesis of neurotransmitters (e.g., dopamine, serotonin) and nitric oxide. Clinically, its dihydrochloride salt (CAS 69056-38-8) is used to treat phenylketonuria (PKU) under the trade name Kuvan® . Structurally, it features a 6-(1,2-dihydroxypropyl) substituent on the tetrahydropteridinone core, conferring stereospecific biological activity .
Eigenschaften
CAS-Nummer |
49539-13-1 |
|---|---|
Molekularformel |
C6H8N4O |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H8N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11) |
InChI-Schlüssel |
YMYLCENGLBCRLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(N1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4(1H)-pteridinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with formic acid under reflux conditions can yield this compound. Another method involves the use of multi-component reactions, which are known for their efficiency and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridinone derivatives.
Reduction: Reduction reactions can yield tetrahydropteridines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Biochemical Significance
Folate Biosynthesis Pathway
5,6,7,8-Tetrahydro-4(1H)-pteridinone is an important metabolite in the folate biosynthesis pathway. It acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and nitric oxide. The compound is essential for the hydroxylation of phenylalanine to tyrosine, which is critical in the context of phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase .
Clinical Applications
Treatment of Phenylketonuria (PKU)
One of the primary clinical applications of this compound is its use as a therapeutic agent in treating PKU. Sapropterin dihydrochloride is administered to patients with this condition to enhance the residual activity of phenylalanine hydroxylase. Clinical trials have shown that sapropterin can significantly reduce blood phenylalanine levels in responsive patients .
Case Study: Efficacy in Pediatric Patients
In a clinical trial involving pediatric patients with PKU, doses of sapropterin dihydrochloride ranging from 10 to 20 mg/kg/day were administered. Results indicated that 56% to 66% of subjects responded positively to treatment, showing a marked reduction in blood phenylalanine levels . Adverse reactions were reported but were generally consistent with those seen in placebo groups.
Pharmacological Properties
Mechanism of Action
The pharmacological action of this compound involves its role as a cofactor for enzymes that catalyze critical biochemical reactions. In particular, it facilitates the conversion of phenylalanine to tyrosine by enhancing the activity of phenylalanine hydroxylase . This mechanism underlies its therapeutic efficacy in managing PKU.
Research Applications
Neurotransmitter Synthesis
Research has highlighted the role of this compound in neurotransmitter synthesis. It is involved in the biosynthesis of serotonin and dopamine, which are vital for mood regulation and cognitive function. Studies have explored its potential implications in neurodevelopmental disorders associated with neurotransmitter imbalances .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved in these mechanisms are often related to the metabolism of folic acid and other pteridine derivatives .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of this compound Derivatives
Key Findings:
Substituent Position and Bioactivity: The 6-(1,2-dihydroxypropyl) group in BH₄ is essential for binding to phenylalanine hydroxylase .
Impact of Alkylation :
- Methyl substitutions (e.g., 6,8-dimethyl or 5,6,7-trimethyl derivatives) reduce aqueous solubility and sterically hinder interactions with enzymatic active sites, rendering them biologically inert .
Hydroxymethyl vs.
Notes on Discrepancies and Limitations
- Stereochemical Complexity : BH₄’s (6R) stereochemistry is critical for activity; racemic mixtures or incorrect stereoisomers (e.g., ) are inactive .
- Data Gaps : Compounds like the 7-methyl derivative () lack detailed pharmacological data, limiting their utility in drug development.
- Synthetic Intermediates : Many analogs (e.g., ) are primarily used as intermediates rather than therapeutic agents.
Biologische Aktivität
5,6,7,8-Tetrahydro-4(1H)-pteridinone is a pteridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique pteridine ring structure that influences its biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its activity:
| Reaction Type | Description |
|---|---|
| Oxidation | Can form pteridinone derivatives. |
| Reduction | Yields tetrahydropteridines. |
| Substitution | Allows introduction of functional groups into the pteridine ring. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects including:
- Antimicrobial Activity : The compound exhibits properties that inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Research indicates potential in inhibiting cancer cell proliferation through modulation of metabolic pathways related to folic acid metabolism.
Clinical Applications
- Phenylketonuria (PKU) : this compound is a precursor for sapropterin dihydrochloride (Kuvan), a treatment for PKU. Clinical studies involving 579 patients demonstrated that sapropterin significantly reduces phenylalanine levels in patients with PKU when administered at doses ranging from 5 to 20 mg/kg per day .
- Enzyme Inhibition Studies : Research has indicated that the compound can inhibit GTP cyclohydrolase I, an enzyme critical in the biosynthesis of tetrahydrobiopterin (BH4), which is essential for neurotransmitter synthesis .
Summary of Adverse Reactions in Clinical Trials
In studies assessing the safety of sapropterin dihydrochloride:
| Adverse Reaction | Incidence (%) |
|---|---|
| Headache | ≥4% |
| Rhinorrhea | ≥4% |
| Pharyngolaryngeal pain | ≥4% |
| Diarrhea | ≥4% |
| Vomiting | ≥4% |
These reactions were observed in controlled clinical trials involving PKU patients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
